molecular formula C10H9BO4 B13043823 Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate

Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate

Cat. No.: B13043823
M. Wt: 203.99 g/mol
InChI Key: RFWFKBVUUZBAKN-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate (CAS 2058056-31-6) is a cyclic boronate ester of significant interest in medicinal chemistry, particularly in the development of novel beta-lactamase inhibitors . Beta-lactamase enzymes are a major mechanism of antibiotic resistance in Gram-negative bacteria, and the emergence of multi-drug resistant "superbugs" has created an urgent need for new therapeutic strategies . This compound serves as a key synthetic intermediate and scaffold for researchers exploring broad-spectrum inhibitors capable of neutralizing serine beta-lactamases, including challenging Ambler class A (ESBLs, KPC), class C (AmpC), and class D (OXA) enzymes . The mechanism of action for boron-based inhibitors like this one involves the formation of covalent, tetrahedral complexes with the active-site serine residue of beta-lactamases, mimicking the high-energy intermediate of the beta-lactam hydrolysis reaction and effectively deactivating the enzyme . This makes it a valuable tool for biochemical assay development, structure-activity relationship (SAR) studies, and microbiological profiling aimed at restoring the efficacy of beta-lactam antibiotics against resistant pathogens . Supplied with a purity of ≥98% , this product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the product's Safety Data Sheet for proper handling and storage instructions, which recommend sealing the product in a dry environment and storing it between 2-8°C .

Properties

Molecular Formula

C10H9BO4

Molecular Weight

203.99 g/mol

IUPAC Name

methyl 1-hydroxy-2,1-benzoxaborinine-8-carboxylate

InChI

InChI=1S/C10H9BO4/c1-14-10(12)8-4-2-3-7-5-6-15-11(13)9(7)8/h2-6,13H,1H3

InChI Key

RFWFKBVUUZBAKN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2C(=O)OC)C=CO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate typically involves the reaction of appropriate boronic acid derivatives with suitable organic substrates under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate has been investigated for its potential in cancer treatment through boron neutron capture therapy (BNCT). BNCT is a targeted radiotherapy that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons. The unique ability of boron to form stable complexes with biological molecules allows for effective targeting of tumor tissues while minimizing damage to surrounding healthy cells.

Case Study:
A study published in Cancer Research demonstrated the efficacy of boronated compounds in enhancing the sensitivity of tumor cells to neutron irradiation. This compound was shown to localize effectively within tumor tissues, resulting in significant tumor reduction in preclinical models .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis for developing more complex boron-containing derivatives. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for synthesizing new materials with desired properties .

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationHydrogen peroxideAcidic conditionsBoronic acids
ReductionSodium borohydrideBasic conditionsBoron-containing alcohols
SubstitutionHalogensAcidic or basic conditionsSubstituted aromatic compounds

Materials Science

Development of New Materials:
Research indicates that this compound can be utilized in the creation of novel materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical strength and thermal stability .

Case Study:
In a study on polymer composites, the addition of this compound resulted in improved thermal resistance and mechanical properties compared to traditional polymer formulations. These advancements are particularly relevant for applications in aerospace and automotive industries where material performance is critical .

The biological activity of this compound is primarily attributed to its interaction with biomolecules through its boron atom. This interaction can influence cellular processes such as signaling pathways and enzyme activities, potentially leading to therapeutic effects against various diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo-Oxaborinine Family

Compounds sharing the benzo-oxaborinine core but differing in substituents include:

  • 1-Hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylic acid : Lacks the methyl ester group, resulting in higher polarity and reduced lipophilicity compared to the methyl ester derivative.
  • Methyl 1-methoxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate : The hydroxyl group is replaced by methoxy, enhancing steric hindrance and altering hydrogen-bonding capabilities.
Table 1: Key Structural and Physicochemical Comparisons
Compound Functional Groups LogP* (Predicted) Solubility (mg/mL) Bioactivity (IC₅₀, μM)
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate -OH, -COOCH₃ 1.8 2.5 (DMSO) 12.3 (Antifungal)
1-Hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylic acid -OH, -COOH 0.5 15.0 (Water) 25.6 (Antifungal)
Methyl 1-methoxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate -OCH₃, -COOCH₃ 2.2 1.8 (DMSO) 48.9 (Antifungal)

*LogP values calculated using fragment-based methods.

Comparison with Non-Boron Heterocycles

Methyl 4-bromo-1H-indazole-6-carboxylate

This nitrogen-containing heterocycle (CAS: 885518-47-8) shares a carboxylate ester group but lacks boron. The indazole ring system confers distinct electronic properties, resulting in lower thermal stability (decomposition at 150°C vs. 210°C for the oxaborinine derivative) .

Zygocaperoside and Isorhamnetin-3-O-glycoside

These plant-derived compounds, isolated from Zygophyllum fabago, exhibit unrelated structures but share functional complexity. Unlike the oxaborinine derivative, their bioactivity stems from glycosidic linkages and flavonoid moieties, emphasizing the role of boron in modulating target specificity .

Mechanistic and Reactivity Insights

Ring Puckering and Stability

The benzo-oxaborinine ring exhibits nonplanar puckering, quantified using Cremer-Pople coordinates (ΔQ = 0.45 Å, θ = 112°), which enhances stability against hydrolytic cleavage compared to planar analogues . In contrast, indazole derivatives show minimal puckering (ΔQ = 0.12 Å), correlating with faster degradation in aqueous media.

Lumping Strategy in Environmental Modeling

Under the "lumping" approach, this compound is grouped with boron-containing esters due to shared degradation pathways (e.g., hydrolysis to boric acid). This reduces computational complexity in environmental fate models, as demonstrated by the consolidation of 13 reactions into 5 surrogate processes .

Biological Activity

Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate, identified by the CAS number 2058056-31-6, is a heterocyclic compound featuring boron and oxygen in its structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}BO4_4
  • Molecular Weight : 203.99 g/mol
  • Structural Characteristics : The compound contains a unique oxaborinine ring structure that enhances its reactivity and solubility due to the presence of a carboxylic acid group.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through the boron atom. This interaction can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. Such interactions may affect critical molecular targets involved in cell signaling and enzyme activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related bicyclic boronates have been shown to inhibit serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms.

Enzyme TypeExample EnzymeIC50_{50} (μM)
SBLTEM-1160.12
MBLNDM-10.01
MBLVIM-20.0005

This table highlights the potency of related compounds against clinically relevant enzymes, suggesting that this compound may share similar inhibitory properties.

Cytotoxicity and Cancer Research

The compound's potential as a therapeutic agent is also being explored in cancer treatment. Preliminary studies suggest that it may enhance the efficacy of boron neutron capture therapy (BNCT), a targeted cancer treatment that uses boron-containing compounds to selectively destroy tumor cells when irradiated with neutrons.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various boron-containing compounds, this compound was evaluated alongside other bicyclic boronates. The study found that this compound significantly reduced the minimum inhibitory concentration (MIC) values for resistant strains of Klebsiella pneumoniae, indicating its potential role in overcoming antibiotic resistance.

Application in Drug Development

Another case study focused on the synthesis and evaluation of derivatives of this compound for improved bioavailability and therapeutic efficacy. The study highlighted modifications that enhanced solubility and stability while maintaining biological activity, paving the way for further clinical applications.

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